Regioisomeric Differentiation: 5-Amino-3-chloro vs. 3-Amino-5-chloro Substitution Pattern Determines Synthetic Accessibility and Target Engagement
Methyl 5-amino-3-chloropyridine-2-carboxylate and its regioisomer methyl 3-amino-5-chloropicolinate (CAS 866775-11-3) share the identical molecular formula (C₇H₇ClN₂O₂) and molecular weight (186.60 g/mol) but differ fundamentally in the spatial arrangement of the amino and chloro substituents . In the target compound, the amino group occupies the 5-position (para to ring N, meta to Cl), whereas in the isomer the amino group is at the 3-position (ortho to the ester, para to Cl) . This positional swap alters the calculated electronic properties: the target compound's amino group is conjugated with the ester carbonyl through the pyridine ring, enhancing its nucleophilicity for amide bond formation, while the isomer's amino group is sterically and electronically influenced by the adjacent ester, reducing its reactivity in certain coupling reactions [1]. The chloropicolinate amide and urea derivatives synthesized from the target scaffold by Konduri et al. (2021) demonstrated antimycobacterial activity, confirming that the 5-amino-3-chloro arrangement is productive for generating bioactive molecules, whereas the 3-amino-5-chloro isomer would yield a divergent SAR trajectory [1].
| Evidence Dimension | Regiochemical substitution pattern and predicted reactivity |
|---|---|
| Target Compound Data | 5-NH₂ at C5, 3-Cl at C3; SMILES: COC(=O)C1=C(C=C(C=N1)N)Cl; amino group para to ring N, accessible for derivatization |
| Comparator Or Baseline | Methyl 3-amino-5-chloropicolinate (CAS 866775-11-3): 3-NH₂ at C3, 5-Cl at C5; SMILES: COC(=O)C1=C(C=C(C=N1)Cl)N; amino group ortho to ester, sterically hindered |
| Quantified Difference | Identical MW (186.60); distinct connectivity (InChIKey differs: PLZMKCGJVQACFC vs. comparator); differential reactivity predicted by electronic and steric factors |
| Conditions | Structural comparison based on SMILES notation and IUPAC nomenclature from vendor and database records |
Why This Matters
For procurement decisions, selecting the correct regioisomer is critical because the 5-amino-3-chloro pattern defines a specific synthetic vector space; ordering the 3-amino-5-chloro isomer by mistake will derail any SAR campaign that depends on derivatization at the 5-amino position.
- [1] Konduri S, Bhargavi D, Prashanth J, Krishna VS, Sriram D, Rao KP. Design and Synthesis of "Chloropicolinate Amides and Urea Derivatives" as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega. 2021;6(2):1657–1667. DOI: 10.1021/acsomega.0c05690. View Source
